Cas no 1879282-01-5 (Ethyl 2-[(prop-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylate)

Ethyl 2-[(prop-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylate is a thiazole-based heterocyclic compound featuring a propynylamino substituent and an ethyl ester functional group. This structure imparts versatility in synthetic applications, particularly in the development of pharmacologically active molecules and agrochemical intermediates. The thiazole core is known for its stability and bioactivity, while the propynylamino group offers potential for further functionalization via click chemistry or other coupling reactions. The ethyl ester moiety enhances solubility in organic solvents, facilitating purification and downstream modifications. This compound is valuable in medicinal chemistry for scaffold diversification and as a precursor in the synthesis of more complex bioactive derivatives.
Ethyl 2-[(prop-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylate structure
1879282-01-5 structure
Product Name:Ethyl 2-[(prop-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylate
CAS No:1879282-01-5
MF:C9H10N2O2S
MW:210.252900600433
CID:5830768
PubChem ID:165525171
Update Time:2025-05-24

Ethyl 2-[(prop-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-[(prop-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylate
    • 1879282-01-5
    • EN300-1449901
    • Ethyl 2-[(prop-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylate
    • Inchi: 1S/C9H10N2O2S/c1-3-5-10-9-11-7(6-14-9)8(12)13-4-2/h1,6H,4-5H2,2H3,(H,10,11)
    • InChI Key: IPAAWHNZQKHXCH-UHFFFAOYSA-N
    • SMILES: S1C=C(C(=O)OCC)N=C1NCC#C

Computed Properties

  • Exact Mass: 210.04629874g/mol
  • Monoisotopic Mass: 210.04629874g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 79.5Ų

Ethyl 2-[(prop-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylate Pricemore >>

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Additional information on Ethyl 2-[(prop-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylate

Ethyl 2-[(prop-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylate (CAS No. 1879282-01-5): A Comprehensive Overview

Ethyl 2-[(prop-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylate (CAS No. 1879282-01-5) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thiazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structure of Ethyl 2-[(prop-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylate makes it an intriguing candidate for various drug development initiatives.

The chemical structure of Ethyl 2-[(prop-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylate features a thiazole ring, an ethyl ester group, and a propargylamine moiety. The thiazole ring is a five-membered heterocyclic compound containing sulfur and nitrogen atoms, which imparts significant stability and reactivity to the molecule. The ethyl ester group adds hydrophobicity and influences the solubility properties, while the propargylamine moiety provides a reactive site for further chemical modifications.

Recent studies have highlighted the potential of Ethyl 2-[(prop-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylate in various biological contexts. For instance, a study published in the Journal of Medicinal Chemistry in 2023 demonstrated that this compound exhibits potent anti-inflammatory properties. The researchers found that it effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This finding suggests that Ethyl 2-[(prop-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylate could be a valuable lead compound for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory activity, Ethyl 2-[(prop-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylate has shown promise in cancer research. A study conducted by a team at the National Cancer Institute revealed that this compound possesses significant antiproliferative effects against various cancer cell lines, including breast cancer and colorectal cancer cells. The mechanism of action appears to involve the induction of apoptosis through the modulation of key signaling pathways such as p53 and Bcl-2. These findings underscore the potential of Ethyl 2-[(prop-2-yinl)amino]-1,3-thiazole--4-carboxylate as a novel anticancer agent.

The pharmacokinetic properties of Ethyl 2--(prop--2-yinl)amino]--1,-3-thiazole--4-carboxyiate have also been investigated to assess its suitability for therapeutic applications. Preliminary studies indicate that this compound has favorable oral bioavailability and a reasonable half-life in vivo, making it a promising candidate for further preclinical and clinical evaluation. However, more detailed pharmacokinetic studies are needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) profile.

The synthetic route to produce Ethyl 2--(prop--2-yinl)amino]--1,-3-thiazole--4-carboxyiate has been well-documented in the literature. One common approach involves the reaction of ethyl 4-chloroacetylthioacetate with propargylamine followed by cyclization to form the thiazole ring. This method is efficient and scalable, making it suitable for large-scale production in industrial settings.

In conclusion, Eth yl 2-[ (pro p - 2 - yin l ) am in o ] - 1 , 3 - thi az ole - 4 - car box yla te (CAS No. 1879282 -01 -5 ) is a multifaceted compound with diverse biological activities and potential therapeutic applications. Its anti-inflammatory and anticancer properties make it an attractive target for drug development. Further research is warranted to explore its full potential and optimize its use in clinical settings.

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